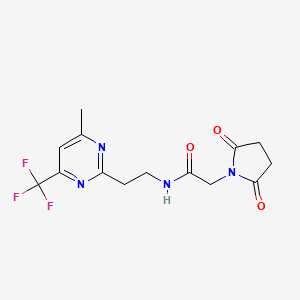

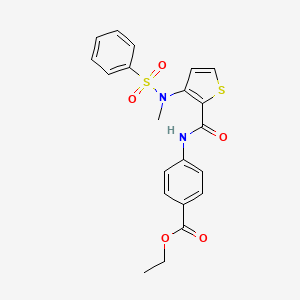

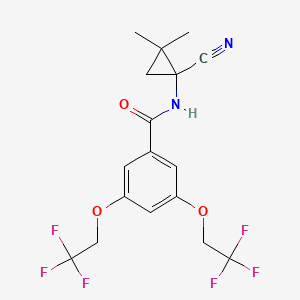

![molecular formula C11H15ClN2O4S B2541763 2-氯-N-[3-(二甲基氨磺酰基)-4-甲氧基苯基]乙酰胺 CAS No. 878218-48-5](/img/structure/B2541763.png)

2-氯-N-[3-(二甲基氨磺酰基)-4-甲氧基苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, characterization, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of acetamide derivatives often involves multiple steps, including acetylation, esterification, and substitution reactions. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by converting aromatic acids into esters, hydrazides, and then oxadiazole-2-thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation with chloracetyl chloride, esterification with anhydrous sodium acetate, and ester interchange steps . These methods could potentially be adapted for the synthesis of "2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide was determined using X-ray analysis, revealing an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . These techniques would be essential in determining the molecular structure of "2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide" and confirming its purity and identity.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, substitution, and cyclization. The silylation of N-(2-hydroxyphenyl)acetamide led to the formation of silaheterocyclic compounds, which could be hydrolyzed to form silanols . The reactivity of "2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide" would likely depend on the functional groups present in the molecule and could be explored through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal and molecular structures of related compounds provide insights into their potential reactivity and interactions with biological targets . The biological screening of acetamide derivatives has shown activity against enzymes like acetylcholinesterase, which suggests potential therapeutic applications . The properties of "2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide" would need to be characterized to assess its suitability for further development.

科学研究应用

乙酰胺衍生物的生物学效应

一项研究回顾了乙酰胺及其衍生物的毒理学,重点介绍了它们的商业重要性和接触后的生物学后果。这项研究展示了乙酰胺衍生物在各个领域的多样生物学反应和潜在用途,包括它们的安全性概况和环境毒理学 (Kennedy, 2001).

对乙酰氨基酚降解的高级氧化工艺

通过高级氧化工艺 (AOP) 对对乙酰氨基酚降解的研究包括对途径、副产物、生物毒性和预测反应位点的理论计算的讨论。这项研究提供了对类似化合物如何进行降解以及对环境和人类健康的影响的见解,提出了相关乙酰胺化合物在环境科学中潜在的研究应用 (Qutob 等,2022).

扑热息痛代谢和遗传差异

对扑热息痛代谢的研究揭示了遗传差异如何影响药物疗效和毒性。这一研究领域可能与类似化合物(例如 2-氯-N-[3-(二甲基氨磺酰基)-4-甲氧基苯基]乙酰胺)相关,以了解其代谢途径和与遗传变异相关的潜在风险或益处 (Zhao & Pickering, 2011).

环境监测和污染物去除

通过吸附工艺去除水中的有机污染物(如对乙酰氨基酚)的研究阐明了环境保护工作和污染物捕获机制。此类研究可以为相关化合物在环境修复技术中的应用提供信息 (Igwegbe 等,2021).

属性

IUPAC Name |

2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4S/c1-14(2)19(16,17)10-6-8(13-11(15)7-12)4-5-9(10)18-3/h4-6H,7H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKUUMITLKKHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

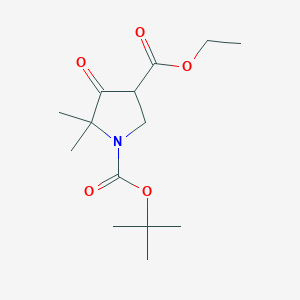

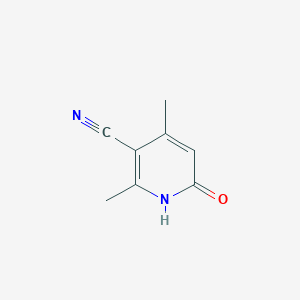

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

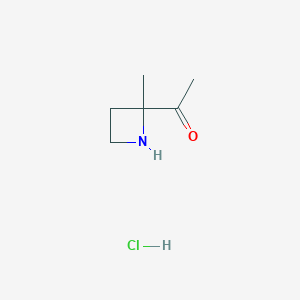

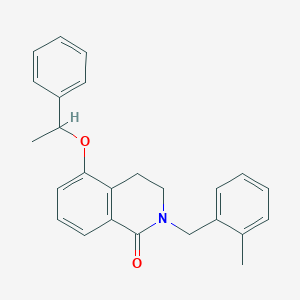

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)

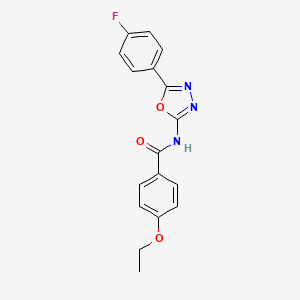

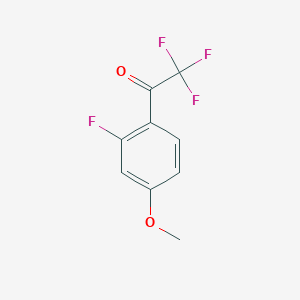

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)